Cas no 1421449-78-6 (1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate)

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate structure
1421449-78-6 structure
商品名:1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS番号:1421449-78-6
MF:C17H13F2N3O3S
メガワット:377.36522936821
CID:5365531

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ZBMWDPANKFYWLP-UHFFFAOYSA-N
    • 1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
    • インチ: 1S/C17H13F2N3O3S/c1-21-4-2-3-11(15(21)23)16(24)25-10-7-22(8-10)17-20-14-12(19)5-9(18)6-13(14)26-17/h2-6,10H,7-8H2,1H3
    • InChIKey: ZBMWDPANKFYWLP-UHFFFAOYSA-N
    • ほほえんだ: C1(=O)N(C)C=CC=C1C(OC1CN(C2=NC3=C(F)C=C(F)C=C3S2)C1)=O

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6369-0316-3mg
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
1421449-78-6
3mg
$94.5 2023-09-09
Life Chemicals
F6369-0316-10mg
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
1421449-78-6
10mg
$118.5 2023-09-09
Life Chemicals
F6369-0316-2μmol
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
1421449-78-6
2μmol
$85.5 2023-09-09
Life Chemicals
F6369-0316-10μmol
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
1421449-78-6
10μmol
$103.5 2023-09-09
Life Chemicals
F6369-0316-1mg
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
1421449-78-6
1mg
$81.0 2023-09-09
Life Chemicals
F6369-0316-75mg
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
1421449-78-6
75mg
$312.0 2023-09-09
Life Chemicals
F6369-0316-40mg
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
1421449-78-6
40mg
$210.0 2023-09-09
Life Chemicals
F6369-0316-5μmol
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
1421449-78-6
5μmol
$94.5 2023-09-09
Life Chemicals
F6369-0316-2mg
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
1421449-78-6
2mg
$88.5 2023-09-09
Life Chemicals
F6369-0316-4mg
1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
1421449-78-6
4mg
$99.0 2023-09-09

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 関連文献

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylateに関する追加情報

Introduction to 1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 1421449-78-6)

1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, identified by its CAS number 1421449-78-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense study for its pharmacological properties. The structure of this molecule is characterized by a fused heterocyclic system, which includes a benzothiazole moiety and an azetidine ring, both of which are known for their role in various bioactive scaffolds.

The presence of 4,6-difluoro substituents on the benzothiazole ring introduces unique electronic and steric properties to the molecule. Fluorine atoms are well-known for their ability to modulate the bioavailability and binding affinity of drug candidates. In this context, the 4,6-difluoro group can enhance the metabolic stability and binding interactions with biological targets, which is a critical factor in drug design. The combination of these structural features makes 1-(4,6-difluoro-1,3-benzothiazol-2-yl)azetidin-3-yl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate a promising candidate for further exploration in medicinal chemistry.

The core structure of this compound includes a methyl-substituted dihydropyridine moiety, which is known for its role in calcium channel modulation. Dihydropyridines are a class of compounds that have been widely used in the treatment of cardiovascular diseases due to their ability to selectively bind to L-type calcium channels. The incorporation of an azetidine ring into this framework introduces additional conformational flexibility, which can influence the molecule's interaction with biological targets. This structural motif has been explored in various drug discovery programs due to its potential to modulate enzyme activity and receptor binding.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. The benzothiazole scaffold is particularly interesting because it is found in numerous bioactive natural products and drug candidates. Studies have shown that benzothiazole derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the benzothiazole ring can significantly alter these properties, making it essential to investigate the effects of different functional groups.

The 1-methyl-2 oxo -1 , 2 -dihydropyridine -3 -carboxylate part of the molecule is another key feature that contributes to its potential biological activity. This moiety is known to be a privileged scaffold in drug design due to its ability to interact with various biological targets. For instance, it has been shown to inhibit certain enzymes by occupying active sites or by modulating allosteric binding pockets. The carboxylate group at the 3-position provides an additional interaction point with biological targets, further enhancing the compound's potential as a lead molecule.

In light of recent research, there has been growing interest in developing novel therapeutic agents that target specific enzymatic pathways involved in diseases such as cancer and inflammation. The structural features of 1-(4,6-difluoro -1 , 3 -benzothiazol -2 -yl) azetidin -3 -yl 1 -methyl -2 -oxo -1 , 2 -dihydropyridine -3 -carboxylate make it an attractive candidate for further investigation in this area. Specifically, the combination of a benzothiazole ring and a dihydropyridine moiety suggests potential activity against enzymes such as kinases and phosphodiesterases.

One particularly intriguing aspect of this compound is its potential as an inhibitor of protein-protein interactions (PPIs). PPIs play crucial roles in many cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. Small molecules that can disrupt these interactions have emerged as a promising therapeutic strategy. The unique structural features of 1-(4 , 6 -difluoro -1 , 3 -benzothiazol -2 -yl) azetidin -3 -yl 1 -methyl -2 oxo -1 , 2 dihydropyridine carboxylate may allow it to interact with specific PPIs by occupying hydrophobic pockets or by modulating electrostatic interactions.

Another area of interest is the potential use of this compound as an antioxidant or anti-inflammatory agent. Oxidative stress and inflammation are key pathological mechanisms underlying many chronic diseases. Compounds that can scavenge reactive oxygen species or inhibit inflammatory pathways have shown promise in preclinical studies. The presence of both fluorine atoms and heterocyclic rings suggests that this compound may possess antioxidant properties due to its ability to stabilize reactive intermediates or interfere with inflammatory signaling cascades.

The synthesis of 1-(4 , 6 difluoro benzothiazol yl azetidin yl methyl oxo dihydropyridine carboxylate) presents several challenges due to its complex structure. However , advances in synthetic methodology have made it possible to construct such molecules with high efficiency and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in assembling the various fragments into the target molecule. Additionally , modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry allow researchers to confirm the structure and purity of synthesized compounds.

In conclusion,(4 , 6 difluorobenzothiazol azetidinylmethoxyoxodihydro pyridinecarboxilate) (CAS No .1421449–78–6 ) represents an exciting opportunity for further exploration in pharmaceutical chemistry . Its unique structural features make it a promising candidate for development as a therapeutic agent targeting various diseases . With continued research efforts focused on understanding its pharmacological properties ,this compound holds great potential for improving human health .

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